Methyl 3-amino-4-vinylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
methyl 3-amino-4-ethenylbenzoate |
InChI |
InChI=1S/C10H11NO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h3-6H,1,11H2,2H3 |
InChI Key |
BTPIUNFXRAHCCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=C)N |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 Amino 4 Vinylbenzoate
Classical Synthesis Routes to Methyl 3-amino-4-vinylbenzoate
The traditional approaches to synthesizing this compound often involve multi-step sequences, which have been refined over time to improve yields and purity. These methods, while foundational, typically rely on well-established chemical transformations.
Multi-step Synthetic Pathways for this compound
A common strategy for the synthesis of vinylbenzoates begins with a commercially available substituted benzoic acid. For instance, the synthesis of a related compound, Methyl 4-vinylbenzoate, is achieved by the esterification of 4-vinylbenzoic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. rsc.org This foundational reaction provides a basis for understanding how the methyl ester group is introduced.
A plausible multi-step pathway to this compound could commence with a nitration reaction on a precursor like methyl 4-vinylbenzoate, followed by a reduction of the nitro group to an amine. Alternatively, starting from a pre-functionalized benzene (B151609) ring, such as 3-amino-4-methylbenzoic acid, is a viable route. In this case, the methyl group would need to be converted to a vinyl group, a transformation that can be challenging and may require several steps, such as bromination followed by an elimination reaction.
Another classical approach involves the Sandmeyer reaction, which can be used to introduce a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. stanford.edu For example, a starting material like 4-amino-3-methylbenzoic acid methyl ester could potentially be diazotized and then subjected to a reaction to form the vinyl group, although this is a less direct method.
Precursor Materials and Reagents in this compound Synthesis
The selection of appropriate precursor materials and reagents is critical for a successful synthesis. Based on analogous syntheses, key starting materials and reagents would include:
Starting Materials: 4-Vinylbenzoic acid, 3-Amino-4-methylbenzoic acid, or other suitably substituted benzoic acid derivatives. rsc.orgchemicalbook.com
Reagents for Esterification: Methanol and a strong acid catalyst (e.g., sulfuric acid). rsc.orgchemicalbook.comchemicalbook.com
Reagents for Nitration: A mixture of nitric acid and sulfuric acid.
Reagents for Reduction: A reducing agent such as tin(II) chloride or catalytic hydrogenation (e.g., H₂ with a Palladium catalyst).
Reagents for Vinyl Group Formation: This can be more complex, potentially involving Wittig reagents or Heck coupling reactions.
Modern and Sustainable Approaches to this compound Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These modern approaches prioritize the use of less hazardous materials, reduce waste, and often employ catalytic systems to enhance reaction efficiency.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals. In the context of producing this compound, this could involve:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids.
Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. mdpi.comresearchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
For example, the use of solid acid catalysts for esterification can be a greener alternative to corrosive mineral acids. Similarly, catalytic transfer hydrogenation using a safe hydrogen donor can replace traditional reducing agents that produce large amounts of waste.
Catalytic Methods for the Formation of this compound
Catalysis plays a pivotal role in modern organic synthesis. For the synthesis of this compound, several catalytic methods could be employed:
Palladium-Catalyzed Cross-Coupling Reactions: The Heck and Suzuki reactions are powerful tools for forming carbon-carbon bonds. A potential route could involve the coupling of an appropriate aryl halide or triflate with a vinylating agent, such as vinylboronic acid or vinyltributyltin, in the presence of a palladium catalyst. researchgate.net
Ruthenium-Catalyzed Olefin Metathesis: This method can be used to form the vinyl group by reacting a precursor containing a different alkene with ethylene (B1197577) in the presence of a ruthenium catalyst.
Enzyme-Catalyzed Reactions: Biocatalysis offers a highly selective and environmentally benign approach. For instance, a lipase (B570770) could be used for the esterification step, or an aminotransferase could be employed for the introduction of the amino group.
A study on the synthesis of vinyl benzoate (B1203000) via transesterification of vinyl acetate (B1210297) with benzoic acid utilized a carbon-supported palladium catalyst, demonstrating good catalytic and reusable performance. researchgate.net This highlights the potential of heterogeneous catalysts in similar transformations.
Optimization of Reaction Conditions for this compound Yield and Purity
To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential. Key parameters that are typically investigated include:
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products.
Reaction Time: Monitoring the reaction progress over time helps to determine the optimal duration to achieve maximum conversion without product degradation.
Catalyst Loading: The amount of catalyst used can affect the reaction rate and cost-effectiveness. Finding the minimum effective catalyst loading is crucial.
Solvent: The choice of solvent can impact the solubility of reactants and the reaction pathway.
Reactant Molar Ratio: Varying the ratio of the reactants can shift the equilibrium and improve the yield of the desired product.
For instance, in the synthesis of vinyl benzoate, the optimized conditions were found to be a reaction temperature of 80°C, a reaction time of 10 hours, a catalyst dosage of 4.0 wt% of reactants, and a benzoic acid to vinyl acetate molar ratio of 1:11, resulting in a yield of 85.7% with a purity of 98.3%. researchgate.net Similar systematic optimization would be necessary for the synthesis of this compound to achieve high efficiency.
Scale-Up Considerations in the Industrial Synthesis of this compound
One potential industrial-scale synthetic approach involves a multi-step process, likely starting from a more readily available substituted benzene derivative. A plausible route could involve the vinylation of a suitably protected aminobenzoate precursor. For instance, a Heck or Suzuki coupling reaction could be employed to introduce the vinyl group onto an aromatic ring. The choice of catalyst, typically a palladium-based system, is critical. While highly efficient, the cost of palladium and the need for its complete removal from the final product are significant scale-up challenges. Ligand selection for the palladium catalyst also plays a crucial role in optimizing catalytic activity and stability, which is vital for long-term, continuous production runs.
Another important aspect is the management of reaction conditions on a large scale. Many organic reactions are exothermic, and efficient heat dissipation is paramount to prevent runaway reactions and ensure product quality. The use of specialized reactors with high surface area-to-volume ratios, such as continuous flow reactors, can offer superior temperature control compared to traditional batch reactors. acs.org Flow chemistry also allows for safer handling of hazardous reagents and can lead to improved product consistency. acs.org
Purification of the final product is another major hurdle in industrial synthesis. On a large scale, traditional laboratory techniques like column chromatography are often impractical and costly. Therefore, developing a robust purification strategy based on crystallization, distillation, or extraction is essential. The choice of solvent for these processes is also critical, with a preference for low-toxicity, recyclable, and cost-effective options. The presence of structurally similar impurities can further complicate purification, necessitating highly selective methods to achieve the desired product purity. For instance, in related syntheses of substituted benzoic acids, purification often involves extraction and recrystallization steps to isolate the target compound from isomeric byproducts. google.com
The table below outlines some key parameters and potential challenges associated with a hypothetical industrial synthesis of this compound, drawing parallels from related chemical processes.
| Parameter | Laboratory-Scale Approach | Industrial Scale-Up Considerations |
|---|---|---|
| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor; Continuous flow reactor for improved heat transfer and safety. acs.org |
| Catalyst | Homogeneous palladium catalyst (e.g., Pd(PPh3)4). thieme-connect.com | Heterogeneous catalyst for easier separation and recycling; Optimization of catalyst loading to minimize cost. researchgate.net |
| Temperature Control | Heating mantle or oil bath | Internal cooling coils, reactor jacket with heat transfer fluid, precise automated temperature control to prevent side reactions. researchgate.net |
| Purification | Flash column chromatography | Crystallization, distillation, or liquid-liquid extraction to handle large volumes efficiently. google.com |
| Solvent | Anhydrous, high-purity solvents in small volumes | Solvent recovery and recycling systems to reduce cost and environmental impact; Use of safer, less toxic solvents. |
Furthermore, process optimization is a continuous effort in industrial synthesis. This involves a detailed study of reaction kinetics to maximize throughput and minimize reaction times. Design of Experiments (DoE) is often employed to systematically investigate the impact of various parameters, such as temperature, pressure, reactant concentrations, and catalyst loading, on the final yield and purity.
For example, in the synthesis of vinyl arenes, the choice between different olefination methods, such as the Wittig reaction or Peterson olefination, can have significant implications for scale-up. acs.org While a Wittig reaction might be suitable for laboratory synthesis, the generation of stoichiometric amounts of triphenylphosphine (B44618) oxide as a byproduct can be problematic on an industrial scale due to disposal and separation issues. In contrast, a Peterson olefination might offer a more atom-economical and scalable alternative. acs.org
The table below presents hypothetical data for a key vinylation step in the synthesis of this compound, illustrating the impact of catalyst and reaction conditions on yield and purity, based on findings for similar reactions.
| Catalyst System | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(OAc)2/P(o-tolyl)3 | 100 | 12 | 75 | 95 |
| PdCl2(PPh3)2 | 80 | 24 | 68 | 97 |
| Heterogenized Pd on Carbon | 120 | 8 | 85 | 98 |
| Flow reactor with Pd catalyst | 130 | 0.5 | 92 | 99 |
Ultimately, the successful industrial synthesis of this compound hinges on a holistic approach that integrates chemistry, chemical engineering, and economic considerations to develop a robust, scalable, and sustainable manufacturing process.
Chemical Reactivity and Reaction Mechanisms of Methyl 3 Amino 4 Vinylbenzoate
Reactivity of the Amino Group in Methyl 3-amino-4-vinylbenzoate
The amino group (-NH2) attached to the aromatic ring is a key site of reactivity, primarily due to the lone pair of electrons on the nitrogen atom. This makes the amino group nucleophilic and a director in electrophilic aromatic substitution reactions.
Nucleophilic Reactions Involving the Amino Moiety
The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, attacking electron-deficient centers. This nucleophilicity is fundamental to many of its reactions. For instance, the amino group can react with various electrophiles.
One common reaction is acylation, where the amino group reacts with acylating agents like acyl chlorides or anhydrides to form amides. For example, the reaction of this compound with an acyl chloride would proceed via a nucleophilic acyl substitution mechanism.
Another significant reaction is the formation of diazonium salts. In the presence of a cold, acidic solution of sodium nitrite (B80452), the amino group can be converted to a diazonium group (-N2+). This reaction proceeds through the formation of a nitrosonium ion (NO+) which acts as the electrophile. The resulting diazonium salt is a versatile intermediate that can undergo various substitution reactions. For instance, in the synthesis of (5-Carbomethoxy-2-methylphenyl)(4-hydroxypheny)diazene, methyl 3-amino-4-methylbenzoate is diazotized with sodium nitrite in the presence of hydrochloric acid. chemicalbook.com
Electrophilic Substitution on the Amino Group
While the amino group itself is nucleophilic, it can undergo reactions that appear as electrophilic substitution on the nitrogen atom, though these are more accurately described as nucleophilic attack by the amino group followed by subsequent steps. For example, alkylation of the amino group can occur with alkyl halides.
The amino group also strongly influences electrophilic aromatic substitution on the benzene (B151609) ring. As a powerful activating group, it directs incoming electrophiles to the ortho and para positions relative to itself. However, in this compound, the positions ortho and para to the amino group are already substituted (one with the vinyl group and the other with the ester group). This steric hindrance and the electronic effects of the other substituents will influence the regioselectivity of any further electrophilic aromatic substitution reactions. For instance, in the nitration of methyl benzoate (B1203000), the ester group deactivates the ring and directs the incoming nitronium ion to the meta position. scribd.com
Reactivity of the Vinyl Moiety in this compound
The vinyl group (-CH=CH2) is an unsaturated moiety that readily undergoes addition reactions and is a key functional group for polymerization.
Addition Reactions Across the Vinyl Double Bond
The double bond of the vinyl group is electron-rich and is susceptible to attack by electrophiles. This leads to electrophilic addition reactions. Common examples include the addition of halogens (e.g., Br2) or hydrogen halides (e.g., HBr). These reactions typically proceed through a carbocation intermediate, with the initial attack by the electrophile leading to the more stable carbocation.
The vinyl group can also participate in various transition-metal-catalyzed cross-coupling reactions. For instance, the Heck reaction allows for the coupling of the vinyl group with aryl or vinyl halides. mdpi.com Vinyl esters and sulfonates are considered green alternatives to vinyl bromide for the synthesis of monosubstituted alkenes via such reactions. mdpi.com
Furthermore, the vinyl group can undergo hydrogenation, where hydrogen gas (H2) is added across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni) to form an ethyl group.
Polymerization Pathways Involving the Vinyl Group
The vinyl group is the cornerstone of this molecule's ability to form polymers. This compound can be considered a functional monomer. The polymerization of vinyl compounds can proceed through several mechanisms, including free-radical, cationic, and anionic polymerization.
Free-Radical Polymerization: This is a common method for polymerizing vinyl monomers. The reaction is initiated by a free-radical initiator, which adds to the vinyl group, generating a new radical that can then propagate by adding to another monomer unit. This process continues to form a long polymer chain.
Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be used to synthesize polymers with controlled molecular weight and narrow polydispersity. core.ac.uk Vinyl monomers with certain chemical functions are well-suited for polymerization using CRP techniques. core.ac.ukresearchgate.net 4-Vinylbenzoic acid, a related compound, is a valuable monomer for creating highly functionalized polymeric structures. core.ac.ukresearchgate.netnordmann.global
Anionic Polymerization: In this type of polymerization, an anionic initiator attacks the vinyl group, creating a carbanion that then propagates the polymerization. This method can lead to living polymers, where the reactive chain ends are preserved, allowing for the synthesis of block copolymers. The anionic living polymerization of tert-butyl 4-vinylbenzoate has been studied. acs.org
The resulting polymers, poly(this compound), possess pendant amino and ester groups, which can be further modified post-polymerization to create a wide variety of functional materials.
Reactivity of the Ester Group in this compound
The methyl ester group (-COOCH3) is another important functional group that can undergo several characteristic reactions, primarily involving nucleophilic acyl substitution.
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol (B129727). libretexts.org This reaction can be catalyzed by either acid or base. libretexts.org
Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.org
Base-catalyzed hydrolysis (Saponification): This reaction is irreversible and is carried out by heating the ester with a strong base like sodium hydroxide (B78521). The products are the carboxylate salt and methanol. libretexts.org A related compound, methyl 3-amino-4-hydroxybenzoate, can be synthesized from 3-amino-4-hydroxybenzoic acid and methanol with a sulfuric acid catalyst. chemicalbook.com
Transesterification: The methyl ester can be converted to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield Ethyl 3-amino-4-vinylbenzoate and methanol. The transesterification of vinyl acetate (B1210297) with benzoic acid has been investigated using a palladium catalyst. researchgate.net
Ammonolysis/Aminolysis: The ester can react with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. This reaction typically requires heating.
Reduction: The ester group can be reduced to a primary alcohol (-CH2OH) using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction would convert the ester group to a hydroxymethyl group.
The chemical reactivity of this compound is summarized in the table below:
| Functional Group | Reagent/Condition | Reaction Type | Product Functional Group |
| Amino Group | Acyl Chloride | Nucleophilic Acyl Substitution | Amide |
| NaNO2, HCl (cold) | Diazotization | Diazonium Salt | |
| Vinyl Group | Br2 | Electrophilic Addition | Dibromoalkane |
| H2, Pd/C | Hydrogenation | Ethyl Group | |
| Radical Initiator | Free-Radical Polymerization | Polymer | |
| Ester Group | H3O+, heat | Acid-Catalyzed Hydrolysis | Carboxylic Acid |
| NaOH, heat | Saponification | Carboxylate Salt | |
| R'OH, H+ or OR'- | Transesterification | Ester (with R' group) | |
| LiAlH4 | Reduction | Primary Alcohol |
Hydrolysis and Transesterification Reactions
The ester functional group in this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-4-vinylbenzoic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is typically more efficient and less prone to side reactions on the amino or vinyl groups. The reaction generally involves the use of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a polar solvent like methanol or a methanol/water mixture. beilstein-journals.org The process is effectively irreversible due to the formation of the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. beilstein-journals.org
The general mechanism for base-catalyzed hydrolysis proceeds through the nucleophilic addition of a hydroxide ion to the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group to form the carboxylic acid, which is immediately deprotonated by the base to form the carboxylate salt.
Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with a higher boiling point alcohol under acidic conditions (like H₂SO₄) can lead to the formation of a new ester with the elimination of methanol. rsc.org Enzymatic transesterification has also been explored for related vinylbenzoate compounds, utilizing lipases to achieve high yields and stereoselectivity under mild conditions, which could be applicable to this molecule. pu-toyama.ac.jp
Another relevant transesterification process involves the vinyl group of related compounds. For example, vinyl benzoate can be synthesized through the transesterification of vinyl acetate with benzoic acid, often using a palladium catalyst. researchgate.net This highlights the dual reactivity present in molecules containing both ester and vinyl functionalities.
| Reaction Type | Reagents and Conditions | Product | Reference(s) |
| Hydrolysis | LiOH, Methanol/Water, followed by HCl (aq) | 3-Amino-4-vinylbenzoic acid | beilstein-journals.org |
| Esterification (Reverse of Hydrolysis) | Methanol, H₂SO₄, Reflux | Methyl 4-vinylbenzoate | rsc.org |
| Enzymatic Transesterification | Glycerol (B35011), Lipase (B570770) (e.g., CHIRAZYME L-2), 1,4-Dioxane | α-Monobenzoyl glycerol (from vinylbenzoate) | pu-toyama.ac.jp |
| Catalytic Transesterification | Vinyl acetate, Benzoic acid, Pd/C catalyst, 80°C | Vinyl benzoate | researchgate.net |
Reduction of the Ester Carbonyl
The ester carbonyl group of this compound can be reduced to a primary alcohol, yielding (3-amino-4-vinylphenyl)methanol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. libretexts.org
Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this reduction. libretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the delivery of two hydride ions (H⁻) from the AlH₄⁻ species to the carbonyl carbon. The initial nucleophilic attack forms a tetrahedral intermediate which then eliminates the methoxide group. The resulting aldehyde is immediately reduced further by a second hydride attack to form an alkoxyaluminate intermediate. A final aqueous workup step protonates the alkoxide to give the primary alcohol. libretexts.org
Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters efficiently. libretexts.org However, more reactive borohydride reagents, such as lithium borohydride (LiBH₄), can be used for the selective reduction of esters. harvard.edu Another alternative is Diisobutylaluminum hydride (DIBAL-H), which, when used at low temperatures (e.g., -78 °C), can selectively reduce the ester to an aldehyde. Warming the reaction to room temperature would typically result in the formation of the primary alcohol. harvard.edu
| Reaction | Reagent | Typical Conditions | Product | Reference(s) |
| Ester to Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether (THF, Et₂O), then H₃O⁺ workup | (3-amino-4-vinylphenyl)methanol | libretexts.org |
| Ester to Primary Alcohol | Lithium borohydride (LiBH₄) | Ether, THF | (3-amino-4-vinylphenyl)methanol | harvard.edu |
| Ester to Aldehyde | Diisobutylaluminum hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78 °C | 3-Amino-4-vinylbenzaldehyde | harvard.edu |
Reactivity of the Aromatic Ring in this compound
The reactivity of the benzene ring is governed by the electronic effects of its three substituents: the amino group (-NH₂), the vinyl group (-CH=CH₂), and the methyl ester group (-COOCH₃).
Amino Group (-NH₂): A powerful activating, ortho-, para-directing group due to the lone pair on nitrogen which can be donated into the ring through resonance.
Vinyl Group (-CH=CH₂): A weakly activating, ortho-, para-directing group.
Methyl Ester Group (-COOCH₃): A moderately deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. scribd.com
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile will be directed to the positions most activated by the substituents. The amino group at C-3 strongly activates the ortho positions (C-2 and C-4) and the para position (C-6). The vinyl group at C-4 activates its ortho positions (C-3 and C-5) and its para position (C-1). The deactivating ester group at C-1 directs incoming electrophiles to the meta positions (C-3 and C-5).
Considering the combined influence, the positions C-2 and C-6 are the most activated, being ortho and para to the powerful amino-directing group. Therefore, electrophilic substitution is most likely to occur at these positions.
An example of a reaction involving the amino group is diazotization. Methyl 3-amino-4-methylbenzoate, a closely related compound, undergoes diazotization with sodium nitrite and hydrochloric acid to form a diazonium salt. chemicalbook.com This salt can then act as an electrophile in coupling reactions with activated aromatic compounds like phenols to form azo compounds. chemicalbook.com A similar reaction pathway is expected for this compound.
Nitration of methyl benzoate, which lacks the activating amino and vinyl groups, proceeds with a mixture of nitric and sulfuric acids to yield primarily the meta-substituted product, Methyl 3-nitrobenzoate, due to the meta-directing nature of the ester group. scribd.comaiinmr.com For this compound, the outcome would be dictated by the activating groups, leading to ortho/para substitution relative to the amino group.
Directed Ortho Metalation Studies
Directed ortho metalation (DOM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org The reaction involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with various electrophiles. organic-chemistry.org
In this compound, the primary amino group (-NH₂) can act as a DMG, although it is considered a weaker director. It can direct lithiation to the C-2 position. To enhance its directing ability, the amino group can be protected or converted into a more potent DMG, such as an amide (-NHCOR) or a carbamate (B1207046) (-NHCOOR). organic-chemistry.org These groups are strong DMGs and would strongly direct metalation to the C-2 position. The vinyl group at C-4 may introduce some steric hindrance to this position.
Modern methods using mixed-metal bases, such as lithium aluminate reagents [iBu₃Al(TMP)Li], have shown high efficiency and regioselectivity in the metalation of functionalized aromatics and could be applicable here. researchgate.net
| Directing Group (Position) | Predicted Site of Metalation | Comments | Reference(s) |
| -NH₂ (C-3) | C-2 | The amino group directs metalation to the adjacent ortho position. | organic-chemistry.org |
| -NHCOR (C-3) | C-2 | Conversion to an amide significantly enhances the directing group ability for more efficient metalation. | organic-chemistry.org |
Pericyclic and Rearrangement Reactions of this compound
The vinyl group is the primary site for pericyclic reactions. These reactions are concerted, proceeding through a cyclic transition state, and can be initiated by heat or light. ebsco.commsu.edu
Cycloaddition Reactions: The vinyl group can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. ebsco.com When reacted with a suitable diene, it would form a six-membered ring. Furthermore, the conjugated system of the vinyl group and the aromatic ring itself can potentially participate in cycloadditions. Studies on electron-rich vinyl-heteroaromatics have shown that they can react as dienes in Diels-Alder reactions, suggesting that the 3-amino-4-vinylbenzoate system might exhibit similar reactivity, leading to complex polycyclic structures. core.ac.uk
Sigmatropic Rearrangements: These are concerted reactions where a sigma bond migrates across a conjugated π-electron system. youtube.com While less common for this specific substrate without further modification, derivatives could be designed to undergo rearrangements like the Claisen or Cope rearrangements under thermal conditions. youtube.com
Rearrangement Reactions: Besides concerted pericyclic reactions, other rearrangements can occur. For instance, enzymatic oxidation of related vinylbenzoic acids by Cytochrome P450 biocatalysts has been shown to produce not only the expected epoxide but also minor amounts of an aldehyde resulting from rearrangement. uq.edu.au
Structure-Reactivity Relationships in this compound Derivatives
The reactivity of this compound derivatives is highly dependent on the nature and position of other substituents on the aromatic ring. These substituents can alter the electronic properties and steric environment of the molecule, thereby influencing reaction rates and regioselectivity.
A study on methyl 4-aminobenzoate (B8803810) derivatives as enzyme inhibitors demonstrated a clear structure-activity relationship. nih.gov The introduction of electron-withdrawing groups (e.g., bromo, fluoro, nitro) at various positions significantly impacted the inhibitory activity against glutathione (B108866) reductase (GR) and glutathione S-transferase (GST). For example, methyl 4-amino-3-bromo-5-fluorobenzoate was a potent inhibitor of GR, while methyl 4-amino-2-nitrobenzoate was a strong inhibitor of GST. nih.gov These findings, supported by in silico molecular docking studies, show that modifications to the substitution pattern directly influence the molecule's interaction with biological targets. nih.gov
Similarly, in the context of polymerization, the nature of the ester group in 4-vinylbenzoate monomers affects the reactivity. Active esters, such as pentafluorophenyl 4-vinylbenzoate, lead to reactive polymers that can undergo rapid and quantitative post-polymerization modification with amines. researchgate.net This highlights how derivatization of the ester group can be used to tune the reactivity for materials science applications.
The synthetic utility is also governed by these relationships. The presence of specific substituents dictates the conditions required for subsequent transformations, such as palladium-catalyzed cross-coupling reactions. thieme-connect.com
Derivatization and Functionalization of Methyl 3 Amino 4 Vinylbenzoate
Synthesis of Novel Compounds from Methyl 3-amino-4-vinylbenzoate Precursors
This compound serves as a key starting material for the synthesis of various novel compounds through reactions that target its primary amino group. One notable transformation is the diazotization of the amine, followed by a coupling reaction. For instance, reacting this compound with nitrous acid (formed in situ from sodium nitrite (B80452) and a strong acid) at low temperatures would yield a diazonium salt. This intermediate is highly reactive and can be used to introduce a variety of functional groups.
Azo coupling reactions are a prime example. The diazonium salt derived from this compound can react with activated aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. A similar reaction has been demonstrated with the isomer methyl 3-amino-4-methylbenzoate, which, upon diazotization and coupling with phenol (B47542), yields (5-Carbomethoxy-2-methylphenyl)(4-hydroxypheny)diazene chemicalbook.com. This suggests a parallel synthesis pathway for vinyl-substituted analogs.
| Reactant 1 (Precursor) | Reactant 2 | Key Reagents | Product | Reference |
|---|---|---|---|---|
| This compound | Phenol | 1. NaNO₂, HCl (aq), 0-5°C 2. Phenol, NaOH (aq) | Methyl 3-((4-hydroxyphenyl)diazenyl)-4-vinylbenzoate | chemicalbook.com |
| This compound | Aniline | 1. NaNO₂, HCl (aq), 0-5°C 2. Aniline | Methyl 3-(phenyldiazenyl)-4-vinylbenzoate | chemicalbook.com |
Modification of the Amino Functionality in this compound
The primary amino group is a key site for derivatization, allowing for the introduction of a wide range of functional groups through acylation, alkylation, and the formation of imines and amides.
The nucleophilic nature of the amino group facilitates its acylation and alkylation. N-acylation can be readily achieved by reacting this compound with acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. researchgate.net For example, treatment with acetyl chloride would yield Methyl 3-acetamido-4-vinylbenzoate. This reaction is a common strategy for protecting amino groups during subsequent synthetic steps. researchgate.net
N-alkylation introduces alkyl substituents onto the amino group. Modern catalytic methods, such as the "borrowing hydrogen" approach using manganese or other transition metal catalysts, enable the alkylation of amines using alcohols as the alkylating agents, which is an environmentally friendly process that produces water as the only byproduct. acs.orgresearchgate.net This method can be applied to synthesize N-alkylated derivatives of this compound.
| Reaction Type | Reagent | Product | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| N-Acylation | Acetyl Chloride (CH₃COCl) | Methyl 3-acetamido-4-vinylbenzoate | Pyridine or Triethylamine | researchgate.net |
| N-Acylation | Benzoyl Chloride (C₆H₅COCl) | Methyl 3-benzamido-4-vinylbenzoate | Iodine (catalyst), solvent-free | researchgate.net |
| N-Alkylation | Benzyl Alcohol | Methyl 3-(benzylamino)-4-vinylbenzoate | Mn(I) PNP pincer complex, K₂CO₃, heat | acs.orgresearchgate.net |
The primary amino group of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reversible reaction is typically catalyzed by an acid and involves the elimination of a water molecule.
Furthermore, the amino group can form an amide bond by reacting with a carboxylic acid or its activated derivatives (like acyl chlorides or esters). This is one of the most fundamental transformations in organic synthesis. rsc.org The use of coupling reagents such as carbodiimides (e.g., EDC) or phosphonium (B103445) salts facilitates the direct reaction between the amine and a carboxylic acid, forming the corresponding amide under mild conditions. ucl.ac.ukluxembourg-bio.com These reactions allow for the covalent linkage of this compound to a vast array of molecules, including biomolecules and other synthetic polymers.
Functionalization of the Vinyl Moiety for Polymer and Material Science Applications
The vinyl group is a polymerizable handle that allows the incorporation of this functional monomer into larger macromolecular structures. It also serves as a site for various addition reactions.
The vinyl group enables this compound to act as a monomer in polymerization reactions. It can undergo copolymerization with other vinyl monomers to produce polymers with tailored properties. For example, it can be copolymerized with monomers like styrene (B11656) or methyl methacrylate (B99206) to introduce amino functionality along the polymer backbone. aip.orgcore.ac.uk
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly useful. core.ac.ukresearchgate.net RAFT polymerization allows for the synthesis of block copolymers with well-defined architectures and narrow molecular weight distributions. A block copolymer could be created by first polymerizing styrene and then adding this compound to grow a second block, resulting in a polymer like polystyrene-b-poly(this compound). The resulting functional polymer can have applications in areas like nanotechnology and smart materials. core.ac.uk
| Comonomer | Polymerization Method | Resulting Copolymer Structure | Potential Application | Reference |
|---|---|---|---|---|
| Styrene | RAFT Polymerization | Polystyrene-block-poly(this compound) | Self-assembling nanomaterials | core.ac.uk |
| Methyl Methacrylate (MMA) | Interfacial-gel copolymerization | Poly(methyl methacrylate-co-methyl 3-amino-4-vinylbenzoate) | Optical fibers, functional coatings | aip.org |
| Acrylonitrile | Free Radical Polymerization | Poly(acrylonitrile-co-methyl 3-amino-4-vinylbenzoate) | Functional textiles, membranes | acs.org |
The carbon-carbon double bond of the vinyl group is susceptible to a variety of addition reactions, allowing for the introduction of heteroatoms and further functionalization. These reactions can alter the electronic and physical properties of the molecule and provide new reactive sites.
Halogenation: The vinyl group can react with halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) to form di- or mono-halogenated derivatives, respectively.
Oxidation: Oxidation of the vinyl group can lead to various products. Treatment with a peroxy acid like m-CPBA would form an epoxide (oxirane) ring. Dihydroxylation, using reagents such as osmium tetroxide or cold, dilute potassium permanganate, would yield a diol. These diol metabolites are valuable chiral building blocks for further synthesis. researchgate.net
Heck Reaction: The vinyl group can participate in palladium-catalyzed Heck reactions, coupling with aryl or vinyl halides to form more complex stilbene-like structures. rsc.org This is a powerful C-C bond-forming reaction.
Asymmetric Additions: Catalytic enantioselective addition of heteroatom-based nucleophiles to vinyl benzoates can be achieved using chiral catalysts, providing a route to optically active products. nih.gov
These transformations highlight the synthetic utility of the vinyl group beyond polymerization, enabling the creation of a diverse portfolio of functionalized molecules derived from this compound.
Modification of the Ester Group for Alternative Carboxylic Acid Derivatives
The methyl ester group in this compound is a key functional handle that can be readily converted into other carboxylic acid derivatives, such as carboxylic acids, alternative esters, and amides. These transformations allow for the incorporation of this molecule into a diverse range of chemical structures and materials.
Hydrolysis: The most fundamental modification of the ester group is its hydrolysis to the corresponding carboxylic acid, 3-amino-4-vinylbenzoic acid. This reaction is typically achieved under basic conditions, for instance, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH). The resulting carboxylate salt is then neutralized with acid to yield the free carboxylic acid. This process is analogous to the hydrolysis of other methyl benzoate (B1203000) derivatives, such as the conversion of (E)-methyl 4-(3-tert-butyl-5-formyl-4-hydroxystyryl)benzoate using aqueous NaOH in a mixture of THF and methanol (B129727) rsc.org. The product, 3-amino-4-vinylbenzoic acid, serves as a valuable monomer for producing polymers like poly(4-vinylbenzoic acid), which is synthesized via polymerization of the corresponding monomer followed by hydrolysis of an ester group cd-bioparticles.netustc.edu.cn.
Transesterification: The methyl group of the ester can be exchanged for other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting this compound with an excess of a different alcohol. For instance, reacting a methyl ester with ethanol (B145695) in the presence of an acid catalyst would yield the corresponding ethyl ester. Care must be taken with the choice of solvent in other reactions to prevent unintended transesterification sciencemadness.org. More advanced methods, such as those mediated by PCl₃, can facilitate the conversion of esters into different esters under specific conditions researchgate.net. The transesterification of vinyl acetate (B1210297) with carboxylic acids is also a known method for producing vinyl esters, highlighting the reactivity of such functionalities researchgate.net.
Amidation: The direct conversion of the ester group to an amide is a highly valuable transformation for synthesizing polymers and other functional materials. This can be accomplished by reacting this compound with a primary or secondary amine. While this reaction can be sluggish, it can be significantly accelerated using catalysts. Zirconium-based catalysts, for example, have been shown to be effective for the direct amidation of methyl benzoate with a variety of amines, including aliphatic and aromatic ones, under heated conditions doi.org. Similarly, methods involving PCl₃ have been developed for the one-pot conversion of esters to amides researchgate.net. Furthermore, the amidation of polymers containing methyl benzoate units, such as poly(methyl 4-vinylbenzoate), demonstrates the feasibility of this modification on a larger scale, often in solvents like DMSO or acetonitrile (B52724) google.comepo.org.
| Reaction | Reagents/Catalyst | Resulting Functional Group | Reference |
|---|---|---|---|
| Hydrolysis | NaOH (aq), followed by acid workup | Carboxylic Acid (-COOH) | rsc.orgcd-bioparticles.net |
| Transesterification | Alcohol (R'-OH), Acid or Base Catalyst | Ester (-COOR') | sciencemadness.orgresearchgate.netresearchgate.net |
| Amidation | Amine (R'R''NH), Zirconium or PCl₃ Catalyst | Amide (-CONR'R'') | researchgate.netdoi.orggoogle.com |
Regioselective Functionalization of the Benzoate Core
The benzene (B151609) ring of this compound is susceptible to electrophilic substitution and other functionalization reactions. The positions for substitution are directed by the existing amino, vinyl, and methyl ester groups. The powerful electron-donating and ortho-, para-directing amino group generally governs the regioselectivity, allowing for specific functionalization at the positions ortho and para to it.
Diazotization and Coupling: The primary amino group can be converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl). This diazonium intermediate is highly versatile. For example, it can undergo coupling reactions with electron-rich aromatic compounds like phenols to form azo compounds. A similar reaction has been demonstrated with methyl 3-amino-4-methylbenzoate, which was diazotized and coupled with phenol to produce a red azo dye chemicalbook.com.
Halogenation and Cyanation: The positions on the aromatic ring can be selectively substituted with halogens or cyano groups. For instance, the synthesis of related compounds such as Methyl 3-amino-4-iodobenzoate and Methyl 3-amino-4-cyanobenzoate has been reported, indicating that the position ortho to the amino group (and meta to the ester group) can be functionalized with iodine or a cyano group bldpharm.combldpharm.com. These functional groups can then serve as handles for further cross-coupling reactions to build more complex molecules.
C-H Functionalization: Modern synthetic methods, including transition-metal-catalyzed C-H functionalization, offer sophisticated routes to regioselectively modify the benzoate core. Ruthenium-catalyzed reactions have been used for the site-specific functionalization of related benzoselenazoles derived from methyl 3-amino-4-fluorobenzoate researchgate.net. These advanced techniques can provide access to a wide range of derivatives that are not accessible through traditional electrophilic substitution reactions acs.orgnih.gov.
| Reaction Type | Position of Functionalization | Reagents/Catalyst | Introduced Functional Group | Reference |
|---|---|---|---|---|
| Diazotization/Azo Coupling | Ortho to original amino group (via diazonium salt) | 1. NaNO₂, HCl 2. Phenol, NaOH | Azo (-N=N-Ar) | chemicalbook.com |
| Iodination | Position 4 (ortho to amino group) | Not specified, but synthetic route exists | Iodo (-I) | bldpharm.com |
| Cyanation | Position 4 (ortho to amino group) | Not specified, but synthetic route exists | Cyano (-CN) | bldpharm.com |
| C-H Activation/Annulation | Varies based on directing group and catalyst | Ruthenium(II) catalysts | Varies (e.g., α-pyrone ring) | researchgate.net |
Theoretical and Computational Studies on Methyl 3 Amino 4 Vinylbenzoate
Quantum Chemical Calculations for Methyl 3-amino-4-vinylbenzoate
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule. For a compound like this compound, these calculations would provide deep insights into its intrinsic properties.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions depicting the location and wave-like behavior of an electron. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital that holds the molecule's outermost, highest-energy electrons. Its energy level is related to the molecule's ability to donate an electron, making it a crucial indicator of nucleophilic behavior. The LUMO is the lowest-energy orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept an electron, thus reflecting its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily excited. For this compound, calculating these values would be a primary step in any computational study.
A hypothetical data table for such an analysis is presented below. The values are placeholders to illustrate how results would be reported.
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| DFT/B3LYP | 6-311++G(d,p) | -5.85 | -1.95 | 3.90 |
| DFT/M06-2X | 6-311++G(d,p) | -6.10 | -1.80 | 4.30 |
Conformational Analysis and Energy Minima
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has rotatable bonds associated with the vinyl and methyl ester groups, identifying the most stable conformers is crucial.
Computational chemists would perform a potential energy surface (PES) scan by systematically rotating key dihedral angles and calculating the energy at each step. This process identifies all possible low-energy conformers and the transition states that separate them. The results would pinpoint the global energy minimum—the most stable, and therefore most abundant, conformation of the molecule under given conditions.
Density Functional Theory (DFT) Applications for this compound Reactivity
Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. It offers a balance of accuracy and computational efficiency, making it ideal for studying the reactivity of organic molecules.
Prediction of Reaction Pathways and Transition States
DFT is instrumental in mapping out the mechanisms of chemical reactions. For this compound, one could predict how it might behave in various reactions, such as electrophilic aromatic substitution or reactions involving the vinyl or amino groups.
This is achieved by calculating the energies of reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, consequently, the rate of the reaction. By locating the lowest-energy pathways, chemists can predict the most likely products and understand the detailed mechanism of their formation.
Nucleophilicity and Electrophilicity Indices
Based on the energies of the molecular orbitals (HOMO and LUMO) and other calculated properties, various chemical reactivity descriptors can be derived. These indices quantify the electrophilic and nucleophilic character of a molecule.
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. Soft molecules (low η) are more reactive.
Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile.
Nucleophilicity Index (Nu): Quantifies the ability of a molecule to act as a nucleophile.
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other compounds and predicting its behavior in chemical reactions.
A hypothetical table of reactivity descriptors is shown below.
| Parameter | Formula | Value (eV) |
| Ionization Potential (I) | -EHOMO | 5.85 |
| Electron Affinity (A) | -ELUMO | 1.95 |
| Electronegativity (χ) | (I+A)/2 | 3.90 |
| Chemical Hardness (η) | (I-A)/2 | 1.95 |
| Electrophilicity Index (ω) | χ²/(2η) | 3.90 |
Molecular Dynamics Simulations of this compound Interactions
While quantum mechanics describes the electronic details of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations would allow researchers to understand how this compound interacts with its environment, such as with solvent molecules or larger biological macromolecules.
Using a force field—a set of parameters that approximates the potential energy of the system—MD simulations solve Newton's equations of motion for a system containing many molecules. This can reveal important information about solvation, diffusion, and the binding of the molecule to a receptor site. Coarse-grained molecular dynamics can be used to model larger systems and longer timescales, providing insights into the collective behavior and organization of molecules.
Advanced Spectroscopic and Spectrometric Characterization of Methyl 3 Amino 4 Vinylbenzoate and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular framework of Methyl 3-amino-4-vinylbenzoate. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) reveal through-bond connectivities. science.govcolumbia.edusdsu.edu
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the vinyl protons (H-7, H-8a, H-8b) and between the adjacent aromatic protons (H-5 and H-6).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbons, providing a map of all C-H single bonds. columbia.edu Each protonated carbon in the molecule (C-2, C-5, C-6, C-7, C-8, and the methyl C-10) would display a cross-peak corresponding to its attached proton(s). This is a highly sensitive method for assigning carbon resonances. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This long-range experiment reveals correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH). columbia.edusdsu.edu It is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:
The methyl protons (H-10) to the ester carbonyl carbon (C-9).
The vinyl proton H-7 to aromatic carbons C-3 and C-5.
Aromatic proton H-2 to carbons C-4, C-6, and the carbonyl carbon C-9.
These combined techniques allow for the unequivocal assignment of every proton and carbon atom in the molecule, confirming the substitution pattern on the benzene (B151609) ring and the connectivity of the amino, vinyl, and methyl ester groups.
Table 1: Predicted 2D-NMR Correlations for this compound
| Technique | Correlated Nuclei (Proton) | Correlated Nuclei (Proton/Carbon) | Type of Correlation |
| COSY | H-5 | H-6 | ³JHH (vicinal) |
| H-7 | H-8a, H-8b | ³JHH (vicinal) | |
| H-8a | H-8b | ²JHH (geminal) | |
| HSQC | H-2 | C-2 | ¹JCH (direct) |
| H-5 | C-5 | ¹JCH (direct) | |
| H-6 | C-6 | ¹JCH (direct) | |
| H-7 | C-7 | ¹JCH (direct) | |
| H-8a, H-8b | C-8 | ¹JCH (direct) | |
| H-10 | C-10 | ¹JCH (direct) | |
| HMBC | H-2 | C-4, C-6, C-9 | ²JCH, ³JCH (long-range) |
| H-5 | C-1, C-3, C-7 | ²JCH, ³JCH (long-range) | |
| H-7 | C-3, C-5 | ²JCH, ³JCH (long-range) | |
| H-10 | C-9 | ³JCH (long-range) |
Solid-State NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing materials in their solid form. nih.govaalto.fi It is particularly valuable for studying polymorphism, molecular conformation, and intermolecular interactions that are averaged out in solution. nih.govresearchgate.net For this compound, ssNMR could be employed to:
Identify Polymorphs: Different crystal packing arrangements (polymorphs) of the same compound will yield distinct ssNMR spectra, as the chemical shifts are highly sensitive to the local electronic environment. nih.gov
Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous phases within a bulk sample, which is critical for material properties and stability.
Probe Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP/MAS) can provide insights into hydrogen bonding networks, for instance, between the amino group of one molecule and the ester carbonyl of a neighbor. Proximity between specific atoms can be further confirmed using advanced 2D ssNMR correlation experiments. nih.gov
Studies on related pharmaceutical solids have demonstrated the utility of ssNMR in determining the physical form of an active compound within a polymer matrix, a scenario relevant for potential applications of vinylbenzoate derivatives in materials science. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of a parent ion, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₁NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value with a precision in the parts-per-million (ppm) range.
Beyond elemental composition, tandem mass spectrometry (MS/MS) coupled with HRMS is used to study the fragmentation pathways of the molecule. By subjecting the isolated parent ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which serves as a structural fingerprint. nih.gov For this compound, key fragmentation pathways could include:
Loss of a methoxy radical (•OCH₃): A common fragmentation for methyl esters, leading to an acylium ion.
Loss of methanol (B129727) (CH₃OH): Resulting from rearrangement.
Cleavage of the ester group: Loss of the entire carbomethoxy group (•COOCH₃).
Fission of the vinyl group: Loss of ethylene (B1197577) (C₂H₄).
Analyzing the exact masses of these fragment ions provides further confirmation of the compound's structure and connectivity.
Table 2: Predicted HRMS Data and Major Fragments for this compound
| Species | Formula | Calculated Exact Mass (m/z) | Description |
| [M+H]⁺ | C₁₀H₁₂NO₂⁺ | 178.0863 | Protonated Parent Molecule |
| [M-CH₃O]⁺ | C₉H₈NO⁺ | 146.0600 | Loss of methoxy radical |
| [M-CH₃OH]⁺ | C₉H₉NO⁺ | 147.0678 | Loss of methanol |
| [M-C₂H₃]⁺ | C₈H₈NO₂⁺ | 150.0549 | Loss of vinyl radical |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa An IR spectrum arises from vibrations that cause a change in the molecular dipole moment, while a Raman spectrum results from vibrations that cause a change in the polarizability of the molecule. ksu.edu.sayoutube.com
For this compound, these techniques provide rapid confirmation of its key functional groups.
N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct stretching bands in the IR spectrum, typically in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretches.
C-H Stretching: Aromatic and vinyl C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹.
C=O Stretching: The ester carbonyl group will produce a very strong and characteristic absorption band in the IR spectrum, typically around 1700-1725 cm⁻¹.
C=C Stretching: Vibrations from the vinyl group and the aromatic ring will be visible in the 1500-1650 cm⁻¹ region.
C-O and C-N Stretching: These single-bond stretches appear in the fingerprint region (1000-1300 cm⁻¹) and are useful for confirming the ester and amine functionalities.
Raman spectroscopy is particularly sensitive to the non-polar C=C bonds of the vinyl group and the aromatic ring, providing complementary information to the IR spectrum. ksu.edu.sa
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3450-3300 (Medium, two bands) | Weak |
| Aromatic/Vinyl C-H | Stretch | 3100-3000 (Medium) | Strong |
| Methyl (-CH₃) | Stretch | 2980-2870 (Medium) | Medium |
| Ester C=O | Stretch | 1725-1700 (Strong) | Medium-Weak |
| Aromatic C=C | Stretch | 1600, 1500 (Medium, two bands) | Strong |
| Vinyl C=C | Stretch | ~1630 (Medium) | Strong |
| Ester C-O | Stretch | 1300-1150 (Strong) | Weak |
| Amine C-N | Stretch | 1340-1250 (Medium) | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The structure of this compound contains several chromophores, primarily the substituted benzene ring conjugated with both a vinyl group and an amino group. This extended π-system is expected to give rise to characteristic absorptions.
The likely electronic transitions include:
π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org The extended conjugation in this compound will shift the absorption maximum (λmax) to longer wavelengths compared to unsubstituted benzene.
n → π* transitions: This transition involves promoting a non-bonding electron (from the lone pairs on the nitrogen of the amino group or the oxygens of the ester group) to a π* antibonding orbital. uzh.chyoutube.com These transitions are typically weaker in intensity than π → π* transitions. youtube.com
The position and intensity of these absorption bands can be influenced by solvent polarity. Polar solvents may cause a shift in the λmax due to stabilization of the ground or excited states.
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net If suitable single crystals of this compound can be grown, this technique can provide precise data on:
Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles, confirming the planarity of the aromatic ring and the conformation of the substituent groups.
Crystal Packing: The arrangement of molecules within the crystal lattice.
Intermolecular Interactions: The precise geometry and distances of non-covalent interactions, such as hydrogen bonds between the -NH₂ group of one molecule and the C=O group of another, or π-π stacking interactions between aromatic rings.
This information is invaluable for understanding the physical properties of the solid material and for computational modeling studies. Crystal structure data from related compounds, such as Methyl 4-amino-3-methylbenzoate, show how intermolecular N-H···O hydrogen bonds can link molecules into chains, a motif that could potentially be observed in the crystal structure of this compound. researchgate.net
Applications of Methyl 3 Amino 4 Vinylbenzoate in Materials Science and Catalysis
Emerging Applications in Sensor Technologies and Optoelectronic Materials
Following a comprehensive review of scientific literature and research databases, no specific studies or detailed research findings on the application of Methyl 3-amino-4-vinylbenzoate in sensor technologies or optoelectronic materials were identified.
The unique combination of an amine group, a vinyl group, and a benzoate (B1203000) ester moiety in this compound suggests its potential as a monomer for functional polymers. In theory, the vinyl group allows for polymerization, while the amino and ester functionalities could provide sites for further chemical modification or impart specific electronic and photophysical properties to the resulting polymer. These characteristics are often sought after in the development of novel materials for sensors and optoelectronics.
However, at present, there is a lack of published research to substantiate these potential applications. Consequently, no data on its performance in sensing devices or its properties in optoelectronic materials can be provided. The scientific community has not yet explored or reported on the synthesis of polymers from this compound for these specific purposes.
Further research and investigation would be necessary to determine if this compound or its derivatives could be viable candidates for creating new materials in these advanced technological fields. Until such research is conducted and published, its role in sensor technologies and optoelectronics remains purely speculative.
Analytical Methodologies for Detection and Quantification of Methyl 3 Amino 4 Vinylbenzoate in Non Biological Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, providing powerful separation capabilities essential for analyzing complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly applicable for the analysis of Methyl 3-amino-4-vinylbenzoate.
High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of non-volatile and thermally sensitive compounds like this compound. nih.gov Its versatility allows for the separation of the target analyte from matrix interferences. A simple, precise, and accurate reversed-phase HPLC (RP-HPLC) method can be developed for its estimation. researchgate.net
Method development would typically involve a C18 column, which is effective for separating a wide range of compounds due to its hydrophobic retention properties. shimadzu.com A mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is commonly used. nih.govepa.gov Gradient elution, where the mobile phase composition is changed during the analysis, can be employed to achieve optimal separation and sharp peak shapes in a reduced assay time. shimadzu.com Detection is most commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound imparts strong UV absorbance. nih.gov A photodiode array (PDA) detector can be used to monitor a range of wavelengths simultaneously, for instance, between 190 to 800 nm, with specific monitoring at wavelengths like 254 nm or 280 nm where benzoates typically show strong absorbance. researchgate.netshimadzu.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Suggested Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for aromatic compounds. researchgate.netepa.gov |
| Mobile Phase | A: AcetonitrileB: 0.1 M Ammonium Acetate Buffer (pH 6.2) | Common solvents for reversed-phase chromatography, providing good resolution. epa.gov |
| Elution Mode | Gradient | Optimizes separation of the analyte from potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. researchgate.net |
| Column Temp. | 45 °C | Higher temperatures can improve peak shape and reduce analysis time. shimadzu.com |
| Injection Vol. | 1 µL - 10 µL | Dependent on sample concentration and method sensitivity. shimadzu.com |
| Detector | UV/PDA | Monitors absorbance at a specific wavelength (e.g., 254 nm). nih.gov |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. shimadzu.com However, the polar nature of this compound, primarily due to its primary amine (-NH2) functional group, makes it non-volatile and prone to poor chromatographic behavior. sigmaaldrich.com Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. sigmaaldrich.com
The goal of derivatization is to replace the active hydrogens on the amino group with nonpolar moieties. sigmaaldrich.com Common derivatization strategies include:
Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to form tert-butyl dimethylsilyl (TBDMS) derivatives, which are generally stable and less sensitive to moisture. sigmaaldrich.com
Acylation: Reagents such as alkyl chloroformates (e.g., methyl chloroformate or ethyl chloroformate) react with both amino and carboxylic groups to produce stable and volatile derivatives. nih.govresearchgate.net
Once derivatized, the compound can be analyzed using a GC system, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. researchgate.net The MS detector is particularly powerful as it provides structural information, allowing for confident identification of the analyte derivative based on its characteristic fragmentation pattern. sigmaaldrich.com
Table 2: Illustrative GC Method Parameters for Derivatized this compound
| Parameter | Suggested Condition | Rationale |
| Derivatization | Reaction with Methyl Chloroformate (MCF) in a buffered medium. | Creates a stable, volatile derivative suitable for GC analysis. nih.gov |
| Column | Capillary column (e.g., HP-5, 30 m x 0.32 mm) | A common non-polar column suitable for a wide range of applications. researchgate.net |
| Carrier Gas | Nitrogen or Helium | Inert gases used to carry the sample through the column. researchgate.net |
| Temperature | Programmed ramp (e.g., 100°C initial, ramp at 20°C/min to 250°C) | Separates compounds based on their boiling points and interactions with the stationary phase. researchgate.net |
| Injector Temp. | 270 °C | Ensures rapid volatilization of the sample. researchgate.net |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general quantitation, while MS offers high selectivity and identification. researchgate.net |
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods offer a simpler and often faster alternative to chromatography for quantitative analysis, particularly for routine quality control where a high sample throughput is required. These methods rely on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte.
The analysis of this compound can be approached in two ways:
Direct UV Spectrophotometry: The molecule possesses a chromophore (the aromatic ring system) that absorbs light in the UV region. A quantitative method can be developed by measuring the absorbance at the wavelength of maximum absorption (λmax) after preparing a calibration curve from standards of known concentration.
Colorimetric Analysis via Derivatization: To enhance specificity and shift the analysis into the visible spectrum (reducing interference from UV-absorbing matrix components), a derivatization reaction can be employed. The primary amino group on this compound can react with a chromogenic agent like ninhydrin. Ninhydrin reacts with primary amines to form a deep purple-colored product known as Ruhemann's purple, which can be quantified in the visible range (e.g., around 565-570 nm). aaup.edu This approach is unique for primary amino groups and can be ideal for routine analysis as it may not require extensive extraction steps. aaup.edu
Electrochemical Methods for Detection
Electrochemical methods provide a highly sensitive means of detection for compounds that can be oxidized or reduced. The aromatic amine functionality of this compound is electrochemically active, making it a candidate for analysis by techniques such as voltammetry.
An electrochemical sensor could be developed by modifying an electrode surface to promote the selective detection of the analyte. The principle involves applying a potential to the electrode and measuring the resulting current. The oxidation of the amine group would generate an electrical signal (a peak in the voltammogram) at a specific potential. The height or area of this peak is proportional to the concentration of the analyte in the sample. This technique can be highly selective and may reach very low detection limits. rsc.org For instance, biosensors have been developed for other aromatic compounds like methyl parathion, demonstrating low limits of detection (e.g., in the nanomolar range) and high sensitivity. nih.gov
Validation of Analytical Methods for this compound
Regardless of the analytical technique chosen, the method must be validated to ensure it is fit for its intended purpose. eurachem.org Method validation is a process that demonstrates that an analytical procedure is suitable for its intended use. Key validation parameters, often following guidelines from bodies like the International Council for Harmonisation (ICH), include:
Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The linearity is often evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99. semanticscholar.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, spiking a blank matrix with a known amount of the analyte.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). It provides an indication of its reliability during normal usage.
Table 3: Key Validation Parameters for Analytical Methods
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | Proportionality of signal to concentration. | Correlation Coefficient (r²) > 0.995. epa.gov |
| Accuracy | Closeness to the true value. | Recovery typically 98-102%. |
| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) < 2%. shimadzu.com |
| Specificity | Ability to measure only the analyte. | No interference at the retention time/wavelength of the analyte. |
| LOD | Lowest detectable concentration. | Signal-to-Noise ratio of 3:1. |
| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ratio of 10:1. |
| Robustness | Insensitivity to small method variations. | RSD of results should remain within acceptable limits. |
Environmental Chemistry and Degradation Pathways of Methyl 3 Amino 4 Vinylbenzoate
Photodegradation Mechanisms of Methyl 3-amino-4-vinylbenzoate
Photodegradation, the breakdown of molecules by light, is a significant environmental fate process for many organic compounds, particularly those with chromophores that absorb sunlight. The aromatic ring and conjugated system in this compound are expected to absorb ultraviolet (UV) radiation, initiating photochemical reactions.
The primary mechanism of photodegradation for aromatic amines in aquatic environments often involves reaction with photochemically produced hydroxyl radicals (•OH). These highly reactive species can lead to the oxidation of the amine group and the aromatic ring. Studies on para-aminobenzoic acid (PABA) and its derivatives, which share the aminobenzoic acid moiety with the target compound, indicate that they can undergo photodegradation. For instance, the degradation of PABA has been shown to be influenced by pH, with slower degradation observed at lower pH. wooster.edu The photodegradation of aromatic amines can also proceed through direct photolysis, where the molecule itself absorbs light and undergoes bond cleavage or rearrangement. researchgate.net
The vinyl group is also susceptible to photodegradation. In the atmosphere, vinyl compounds are known to react rapidly with photochemically generated hydroxyl radicals, with estimated half-lives on the order of days. epa.gov In aqueous environments containing photosensitizers like humic acids, photodegradation of vinyl compounds can also occur at a significant rate. epa.gov
The photodegradation of this compound is therefore likely to proceed through multiple pathways, including:
Direct photolysis: Absorption of UV radiation leading to excited states that can undergo bond cleavage, particularly at the C-N bond or within the ester group.
Indirect photolysis: Reaction with photochemically generated reactive species such as hydroxyl radicals and singlet oxygen. These can attack the aromatic ring, the amino group, and the vinyl group.
The specific photoproducts of this compound are unknown, but based on studies of similar compounds, they could include hydroxylated derivatives, products of vinyl group oxidation (e.g., aldehydes or carboxylic acids), and polymers formed from radical coupling reactions. Research on octyldimethyl para-aminobenzoic acid (OD-PABA) has shown that it degrades into several photoproducts upon exposure to sunlight, with some of these products being persistent. union.edu
Table 1: Potential Photodegradation Reactions of this compound
| Reaction Type | Reactant | Potential Products | Environmental Compartment |
|---|---|---|---|
| Direct Photolysis | This compound + hv | Cleavage products (e.g., 3-amino-4-vinylbenzoic acid, methanol), rearranged isomers | Surface waters, soil surface |
| Indirect Photolysis | This compound + •OH | Hydroxylated derivatives, oxidized products (e.g., aldehydes, ketones, carboxylic acids) | Atmosphere, surface waters |
| Indirect Photolysis | This compound + ¹O₂ | Peroxides, endoperoxides | Surface waters |
Chemical Degradation Pathways in Environmental Systems
In the absence of light, the chemical degradation of this compound will be governed by reactions such as hydrolysis and oxidation.
Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. This process can be catalyzed by acids or bases. Under neutral environmental conditions, the hydrolysis of benzoate (B1203000) esters is generally slow. nih.gov However, the rate can be significantly influenced by pH. Alkaline conditions, in particular, accelerate the hydrolysis of esters to form the corresponding carboxylate (in this case, 3-amino-4-vinylbenzoate) and alcohol (methanol). sserc.org.ukyoutube.com The rate of hydrolysis is also affected by the substituents on the aromatic ring. researchgate.net
Oxidation: The aromatic amine and vinyl functional groups are susceptible to oxidation by various environmental oxidants. In soil and sediment, manganese oxides can act as significant oxidants for aromatic amines, leading to the formation of radical cations and subsequent polymerization or covalent binding to organic matter. researchgate.net Dissolved oxygen is generally a less important oxidant for aromatic amines compared to biodegradation. nih.gov However, advanced oxidation processes (AOPs) involving species like hydroxyl radicals can effectively degrade aromatic amines. nih.gov The vinyl group can also be oxidized, potentially leading to the formation of epoxides, aldehydes, or carboxylic acids.
Table 2: Potential Chemical Degradation Reactions of this compound
| Reaction Type | Reactant | Potential Products | Environmental Compartment |
|---|---|---|---|
| Hydrolysis (alkaline) | This compound + OH⁻ | 3-amino-4-vinylbenzoate + Methanol (B129727) | Water, moist soil (alkaline conditions) |
| Oxidation | This compound + MnO₂ | Radical cations, polymeric products, bound residues | Soil, sediment |
| Oxidation | This compound + O₂ | Oxidized derivatives (slow reaction) | Water, soil |
Abiotic Transformation Processes of this compound
Abiotic transformation encompasses non-biological processes other than photodegradation and chemical degradation that can alter a chemical's structure in the environment. For this compound, key abiotic transformations could include reactions with other environmental constituents and sorption to soil and sediment particles.
The amino group of aromatic amines can react with naturally occurring quinones and other electrophilic species in soil organic matter, leading to the formation of covalent bonds and irreversible binding. This process, known as humification, can significantly reduce the bioavailability and mobility of the compound.
The vinyl group can potentially undergo addition reactions with nucleophiles present in the environment, although such reactions are likely to be slow under typical environmental conditions.
Sorption to soil and sediment is a critical process that affects the transport and fate of organic compounds. The partitioning of this compound between water and solid phases will depend on its physicochemical properties (such as its octanol-water partition coefficient, Kow) and the characteristics of the soil or sediment (e.g., organic carbon content, clay content, and pH). The amino group can become protonated at acidic pH, increasing its water solubility and potentially reducing its sorption to organic matter. Conversely, the neutral form of the molecule is expected to have a higher affinity for organic matter. The kinetics of sorption for substituted anilines have been shown to involve an initial rapid phase followed by a much slower process, with the initial rate being influenced by substituent effects. acs.org
Environmental Fate Modeling of this compound
Environmental fate models are mathematical tools used to predict the distribution and concentration of chemicals in various environmental compartments over time. up.ptepa.gov These models integrate information on a chemical's properties, emission rates, and the characteristics of the environment.
For this compound, a multimedia environmental fate model could be used to estimate its partitioning between air, water, soil, and sediment. nih.gov Key input parameters for such a model would include:
Physicochemical properties: Molecular weight, vapor pressure, water solubility, and octanol-water partition coefficient (Kow).
Degradation rates: Half-lives for photodegradation in air and water, biodegradation in water and soil, and hydrolysis.
Emission rates: Information on the sources and quantities of the chemical released into the environment.
In the absence of experimental data for this compound, Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate some of these parameters. QSARs are mathematical models that relate the chemical structure of a compound to its physicochemical properties and biological or environmental fate. nih.govnih.gov For aromatic amines, QSARs have been developed to predict properties such as soil sorption and biodegradation. acs.org However, the accuracy of QSAR predictions depends on the availability of reliable data for a set of structurally similar compounds. The presence of multiple functional groups in this compound makes the development of a highly accurate QSAR model challenging without specific experimental data.
Table 3: Key Parameters for Environmental Fate Modeling of this compound
| Parameter | Description | Importance for Modeling |
|---|---|---|
| Vapor Pressure | Tendency of a substance to evaporate. | Determines partitioning between air and other compartments. |
| Water Solubility | Maximum amount of a substance that can dissolve in water. | Influences mobility in aquatic systems and leaching from soil. |
| Octanol-Water Partition Coefficient (Kow) | Ratio of a chemical's concentration in octanol (B41247) to its concentration in water. | Indicates potential for bioaccumulation and sorption to organic matter. |
| Photodegradation Half-Life | Time required for 50% of the compound to be degraded by light. | Determines persistence in sunlit environments. |
| Biodegradation Half-Life | Time required for 50% of the compound to be degraded by microorganisms. | A key factor in the overall persistence of the compound. |
| Hydrolysis Half-Life | Time required for 50% of the compound to be hydrolyzed. | Important for the persistence of the ester group. |
Ultimately, a comprehensive understanding of the environmental fate of this compound would require experimental studies to determine its key physicochemical properties and degradation rates in relevant environmental media.
Future Research Directions and Unexplored Avenues for Methyl 3 Amino 4 Vinylbenzoate
Synergistic Research Opportunities with Emerging Chemical Fields
The unique bifunctionality of Methyl 3-amino-4-vinylbenzoate, possessing both a polymerizable vinyl group and a reactive amino group, presents a fertile ground for synergistic research with emerging chemical fields.
One promising avenue lies in the realm of macromolecular engineering and polymer chemistry . The vinyl group is a prime candidate for controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). Research in this area could focus on the synthesis of well-defined homopolymers and copolymers. The amino group on these polymers would then be available for post-polymerization modification, allowing for the attachment of a wide array of functional molecules, including bioactive compounds, chromophores, or catalysts. This approach could lead to the development of novel "smart" polymers that respond to specific stimuli.
Another area of potential synergy is with materials science and nanotechnology . The aromatic core and functional groups of this compound make it an interesting building block for the synthesis of functional organic materials. For instance, it could be explored as a monomer for the creation of porous organic polymers (POPs) or covalent organic frameworks (COFs). The amino groups within such frameworks could serve as active sites for gas sorption, catalysis, or sensing applications.
Furthermore, the intersection of its functionalities with supramolecular chemistry could be explored. The amino and ester groups could participate in hydrogen bonding or other non-covalent interactions, leading to the formation of self-assembled structures with unique optical or electronic properties.
Challenges and Prospects in this compound Chemistry
The advancement of research into this compound is not without its challenges. A primary hurdle is the synthetic accessibility of the monomer in high purity and on a large scale. The development of an efficient and cost-effective synthesis route is a critical first step to enable broader investigation.
The stability and reactivity of the resulting polymers also present challenges. The presence of the amino group may affect the thermal and chemical stability of the polymer backbone. Conversely, the reactivity of the amino group, while a desirable feature for functionalization, must be controllable to achieve specific material properties.
Despite these challenges, the prospects for this compound chemistry are promising. Its bifunctional nature offers a high degree of molecular design flexibility . The ability to independently tune the polymer backbone via the vinyl group and the side-chain functionality via the amino group is a powerful tool for creating materials with tailored properties.
Potential for Novel Applications of this compound in Advanced Technologies
The unique chemical structure of this compound suggests its potential for a variety of novel applications in advanced technologies.
In the field of biomedical materials , polymers derived from this monomer could be functionalized with biocompatible moieties or therapeutic agents. The amino groups could serve as attachment points for drugs, enabling the development of polymer-drug conjugates for targeted drug delivery systems. Additionally, these polymers could be engineered to have specific interactions with biological systems for applications in tissue engineering or as biocompatible coatings for medical devices.
In electronics and optics , the aromatic structure of the monomer suggests potential for use in the development of organic electronic materials. By modifying the amino group with electron-donating or -withdrawing groups, the electronic properties of the resulting polymers could be tuned for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in sensors.
Furthermore, the ability to create highly functionalized materials from this monomer could be leveraged in the development of advanced separation and purification technologies . For example, membranes or sorbents based on polymers of this compound could be designed for the selective capture of specific molecules or ions from complex mixtures.
The following table provides a summary of the potential research directions and applications:
| Research Area | Potential Synergies | Challenges | Prospective Applications |
| Polymer Chemistry | Controlled Radical Polymerization, Post-Polymerization Modification | Monomer Synthesis, Polymerization Control, Side Reactions | Smart Polymers, Functional Coatings, Drug Delivery Systems |
| Materials Science | Porous Organic Polymers (POPs), Covalent Organic Frameworks (COFs) | Material Stability, Scalability | Gas Storage and Separation, Catalysis, Sensing |
| Advanced Technologies | Biomedical Engineering, Organic Electronics | Biocompatibility, Device Integration, Performance Optimization | Tissue Engineering, OLEDs, OPVs, Advanced Membranes |
Q & A
Q. How can researchers optimize the synthesis of methyl 3-amino-4-vinylbenzoate to improve yield and purity?
Methodological Answer: Optimization involves adjusting reaction parameters such as temperature, stoichiometry, and purification protocols. For example, stepwise nucleophilic substitution on triazine derivatives (e.g., 2,4,6-trichlorotriazine) with phenol derivatives (e.g., 4-methoxyphenol) requires precise stoichiometric ratios (1:1 for reagents like DIPEA) and low temperatures (-35°C for initial steps) to minimize side reactions . Post-synthesis, column chromatography with gradients of dichloromethane (CH₂Cl₂) and ethyl acetate (EtOAc) (1–20%) effectively isolates the target compound, as demonstrated by yields exceeding 90% . Monitoring reaction progress via TLC (Rf = 0.18 in hexane/EtOAc 2:1) ensures intermediate purity before final coupling with methyl 3-aminobenzoate .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
- ¹H NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), vinyl protons (δ 5.0–6.5 ppm), and methoxy groups (δ ~3.7 ppm). For example, the methoxy singlet at δ 3.76 in DMSO-d₆ confirms esterification .
- Chromatography : TLC with hexane/EtOAc (2:1) provides Rf values for purity assessment. MPLC with silica gel and CH₂Cl₂/EtOAc gradients resolves mixed fractions .
- Melting Point : Reported ranges (e.g., 79–82°C) should align with literature values to validate crystallinity .
Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) of this compound derivatives?
Methodological Answer: Discrepancies may arise from polymorphic forms, solvent residues, or impurities. Cross-validate using:
- Differential Scanning Calorimetry (DSC) to identify polymorph transitions.
- Elemental Analysis to confirm stoichiometry.
- Recrystallization in varied solvents (e.g., EtOAc/hexane) to isolate pure forms. For example, methyl 3-aminobenzoate derivatives show mp variations (50–54°C vs. 111–113°C for positional isomers) due to substituent effects .
Advanced Research Questions
Q. What role does this compound play in designing functional polymers or advanced materials?
Methodological Answer: The vinyl group enables polymerization (e.g., radical or anionic) for creating poly(vinyl benzoate) block copolymers. For instance, poly(vinyl benzoate)-b-poly(diallyldimethyl ammonium TFSI) leverages the vinyl moiety for controlled radical polymerization (CRP), yielding materials with tunable ionic conductivity for electrochemical applications . Functionalization of the amino group further allows post-polymerization modifications (e.g., Schiff base formation) to introduce stimuli-responsive properties .
Q. How can researchers resolve contradictions in reaction outcomes when using this compound as a synthon?
Methodological Answer: Contradictions in reactivity (e.g., unexpected byproducts) often stem from competing nucleophilic sites (amine vs. vinyl groups). Strategies include:
- Protecting Groups : Temporarily block the amino group with Boc or Fmoc to direct reactivity to the vinyl moiety .
- Kinetic Control : Use low temperatures (-35°C) and slow reagent addition to favor desired pathways .
- Computational Modeling : DFT calculations predict reactive sites and transition states to guide experimental design .
Q. What strategies enhance the bioactivity of this compound derivatives in medicinal chemistry?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Modify substituents on the benzoate ring (e.g., electron-withdrawing groups at C4) to improve binding to biological targets .
- Prodrug Design : Convert the ester to a hydrolyzable group (e.g., phosphate) for controlled release .
- Hybrid Molecules : Conjugate with quinoline or pyrazole moieties (e.g., via Suzuki coupling) to target antimicrobial or anti-inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
